1-(5-tert-Butyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) typically involves multiple steps, starting with the preparation of the pyrrole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the trifluoromethyl group and the attachment of the pyrrole ring. Detailed synthetic routes can vary, but they generally involve the use of reagents such as trifluoroacetic acid and tert-butylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrrole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethanone,1-[4-(1,1-dimethylethyl)phenyl]-
- Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]-
- Ethanone,1-[5-(1,1-dimethylethyl)-2,3-dihydroxyphenyl]-
Uniqueness
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) is unique due to its trifluoromethyl group and pyrrole ring, which confer specific chemical properties and reactivity. These features distinguish it from other similar compounds and make it valuable for various applications.
Properties
CAS No. |
34773-59-6 |
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Molecular Formula |
C10H12F3NO |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-(5-tert-butyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,3)7-5-4-6(14-7)8(15)10(11,12)13/h4-5,14H,1-3H3 |
InChI Key |
MDVIGLLOHWLTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(N1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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